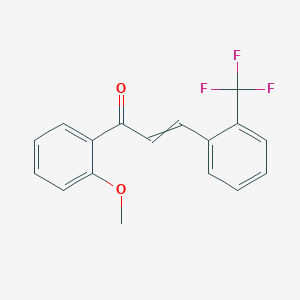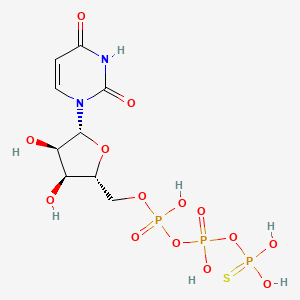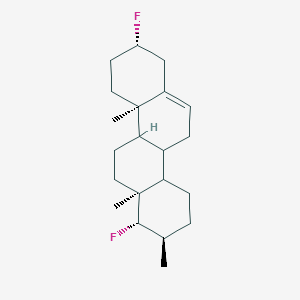
(1S,2R,8S,10aR,12aS)-1,8-difluoro-2,10a,12a-trimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10b,11,12-tetradecahydrochrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of APR19 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functionalization: Introduction of functional groups that are essential for the compound’s biological activity. This step often involves selective protection and deprotection strategies to ensure the correct placement of functional groups.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
While specific industrial production methods for APR19 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
APR19 undergoes various chemical reactions, including:
Oxidation: APR19 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.
Substitution: APR19 can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
APR19 has shown promise in various scientific research applications, including:
Oncology: APR19 has demonstrated anti-tumor activity in preclinical models of breast cancer. .
Endocrinology: As a progesterone receptor antagonist, APR19 is being studied for its potential use in treating hormone-dependent conditions.
Pharmacology: Research is ongoing to understand the pharmacokinetics and pharmacodynamics of APR19, which could lead to the development of new therapeutic agents.
Mechanism of Action
APR19 exerts its effects by selectively binding to the progesterone receptor and inhibiting its activity. This leads to a reduction in the expression of progesterone receptor and estrogen receptor alpha, which are key drivers of cell proliferation in hormone-dependent cancers . The compound also induces apoptosis (programmed cell death) in cancer cells by activating pathways such as poly(ADP-ribose) polymerase (PARP) cleavage .
Comparison with Similar Compounds
APR19 is unique compared to other progesterone receptor antagonists due to its selective and passive antagonistic properties. Similar compounds include:
Ulipristal acetate: Another progesterone receptor modulator that has shown anti-tumor activity but with different molecular mechanisms.
Mifepristone: A well-known progesterone receptor antagonist used for various medical applications, but with a broader range of effects and potential side effects.
APR19 stands out due to its distinct molecular mechanism and selective action, making it a promising candidate for further research and development in oncology and other fields.
Properties
Molecular Formula |
C21H32F2 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(1S,2R,8S,10aR,12aS)-1,8-difluoro-2,10a,12a-trimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10b,11,12-tetradecahydrochrysene |
InChI |
InChI=1S/C21H32F2/c1-13-4-7-17-16-6-5-14-12-15(22)8-10-20(14,2)18(16)9-11-21(17,3)19(13)23/h5,13,15-19H,4,6-12H2,1-3H3/t13-,15+,16?,17?,18?,19+,20+,21+/m1/s1 |
InChI Key |
UEILQXVVJHZGQK-KYFJQHFKSA-N |
Isomeric SMILES |
C[C@@H]1CCC2C3CC=C4C[C@H](CC[C@@]4(C3CC[C@@]2([C@H]1F)C)C)F |
Canonical SMILES |
CC1CCC2C3CC=C4CC(CCC4(C3CCC2(C1F)C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-chloroanilino)carbamoylamino]-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide](/img/structure/B10771844.png)
![4-(1-Ethyl-7-piperazin-1-ylmethyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine](/img/structure/B10771851.png)

![4-[4-(3,4-dichlorophenoxy)piperidin-1-yl]-N-(4-methylphenyl)sulfonylpiperidine-1-carboxamide](/img/structure/B10771862.png)
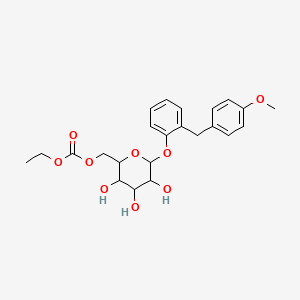
![4-(cyclopropylmethoxy)-N-[8-methyl-3-[(1R)-1-pyrrolidin-1-ylethyl]quinolin-7-yl]benzamide](/img/structure/B10771881.png)

![(3S)-4-[[(2R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-3-methyl-2-[(3R)-2-oxo-3-[[2-[4-(quinoxaline-2-carbonylamino)phenyl]acetyl]amino]pyrrolidin-1-yl]pentanoyl]amino]-4-oxobutanoic acid](/img/structure/B10771886.png)
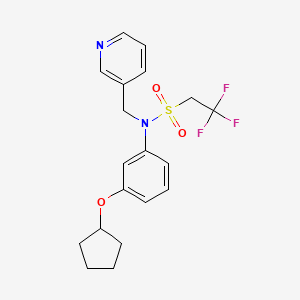
![3-(2-bromophenyl)-1-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea](/img/structure/B10771896.png)
